molecular formula C17H16F2N2O3 B2403560 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 2189434-63-5

2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2403560
CAS No.: 2189434-63-5
M. Wt: 334.323
InChI Key: UWSRFKFUPVQXDW-UHFFFAOYSA-N
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Description

2-(2-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound featuring a spirocyclic structure with both fluorine and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and four-membered rings . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original compound.

Scientific Research Applications

2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its combination of a spirocyclic structure with both fluorine and nitrogen atoms, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

2-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c18-17(19)10-16(17)5-7-20(8-6-16)13(22)9-21-14(23)11-3-1-2-4-12(11)15(21)24/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSRFKFUPVQXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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